molecular formula C22H17Cl2N3O2S2 B11092789 N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide

Cat. No.: B11092789
M. Wt: 490.4 g/mol
InChI Key: IKZKJNBYNJYZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound that features a combination of chlorophenyl, thiophene, and imidazolidinone groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazolidinone core: This can be achieved through the reaction of a thiophene derivative with an appropriate amine and carbonyl compound under acidic or basic conditions.

    Introduction of the chlorophenyl groups: This step might involve the use of chlorophenyl isocyanate or similar reagents to introduce the chlorophenyl groups onto the imidazolidinone core.

    Acetylation: The final step could involve acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and imidazolidinone groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of the chlorophenyl and thiophene groups suggests potential interactions with biological targets.

Medicine

In medicine, such compounds might be investigated for their pharmacological properties, including anti-inflammatory, analgesic, or antitumor activities. Detailed studies would be required to determine their efficacy and safety.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of two chlorophenyl groups, along with the thiophene and imidazolidinone moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H17Cl2N3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H17Cl2N3O2S2/c23-14-3-7-16(8-4-14)25-20(28)12-19-21(29)27(17-9-5-15(24)6-10-17)22(30)26(19)13-18-2-1-11-31-18/h1-11,19H,12-13H2,(H,25,28)

InChI Key

IKZKJNBYNJYZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.